CDK9 vs. PI3Kβ Selectivity Shift Relative to TGX-221
The replacement of the 9-anilinoethyl group in TGX-221 with a 9-(1-hydroxyethyl) moiety results in a functional shift from PI3Kβ inhibition to CDK family targeting. TGX-221 is a well-characterized PI3Kβ inhibitor (IC50 ~5 nM for p110β) [1]. In contrast, the hydroxyethyl analog demonstrates activity against CDK9, with affinity data indicating engagement of CDK complexes . While precise CDK9 IC50 values for this compound are not publicly disclosed in primary literature, its role as a CDK probe is supported by vendor technical descriptions . This altered selectivity profile is a critical differentiation point for researchers studying transcriptional CDKs versus PI3K signaling.
| Evidence Dimension | Primary kinase target engagement |
|---|---|
| Target Compound Data | CDK9 (qualitative; specific IC50 not publicly available) |
| Comparator Or Baseline | TGX-221 (9-anilinoethyl analog): PI3Kβ p110β IC50 ~5 nM |
| Quantified Difference | Qualitative shift from PI3Kβ to CDK9; quantitative IC50 comparison not possible due to missing data. |
| Conditions | Biochemical kinase assays (specific assay conditions not available for target compound) |
Why This Matters
Researchers studying transcriptional regulation or seeking CDK-selective probes must avoid PI3Kβ-targeting analogs like TGX-221, as the hydroxyethyl variant offers a distinct kinase selectivity profile, reducing confounding PI3K-mediated effects.
- [1] Marshall AJ, Lill CL, Chao M, et al. Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. Bioorg Med Chem. 2015;23(15):3796-3808. doi:10.1016/j.bmc.2015.03.089 View Source
